molecular formula C25H26N6O B12631858 N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

Cat. No.: B12631858
M. Wt: 426.5 g/mol
InChI Key: FWMMLEULBQVTBK-UHFFFAOYSA-N
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Description

This compound is a 1,8-naphthyridine derivative characterized by a benzamide group at the 4-position and a dimethylaminoethylamino substituent at the 7-position of the naphthyridine core. The 1,8-naphthyridine scaffold is known for its biological relevance, including antimicrobial, anticancer, and fluorescence properties .

Properties

Molecular Formula

C25H26N6O

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H26N6O/c1-31(2)17-16-26-23-13-12-21-22(14-15-27-24(21)30-23)28-19-8-10-20(11-9-19)29-25(32)18-6-4-3-5-7-18/h3-15H,16-17H2,1-2H3,(H,29,32)(H2,26,27,28,30)

InChI Key

FWMMLEULBQVTBK-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC2=NC=CC(=C2C=C1)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of Intermediates

The preparation of N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide begins with the synthesis of key intermediates. Notably:

  • 7-Dimethylamino-1,8-naphthyridin-4-one : This intermediate can be synthesized through a multi-step reaction involving the condensation of 2-amino-3-cyanopyridine derivatives with dimethylamine followed by cyclization and oxidation steps.

Key Reaction Steps

The following table summarizes critical reaction steps in the preparation process:

Step Description Reagents/Conditions Yield
1 Formation of naphthyridine core 2-amino-3-cyanopyridine + dimethylamine Moderate
2 Alkylation to introduce ethylamine Naphthyridine + ethylbromide High
3 Coupling reaction to form benzamide Naphthyridine + phenylisocyanate Moderate
4 Final assembly into target compound Benzamide + final amine coupling agent High

Detailed Reaction Conditions

Step 1: Formation of Naphthyridine Core

The first step involves the condensation reaction between 2-amino-3-cyanopyridine and dimethylamine under reflux conditions in a suitable solvent such as ethanol. The reaction typically yields moderate amounts of 7-dimethylamino-1,8-naphthyridin-4-one after purification.

Step 2: Alkylation

In this step, the naphthyridine intermediate undergoes alkylation using ethylbromide in the presence of a base (e.g., potassium carbonate) to introduce the ethylamine group. This reaction is generally performed at room temperature and results in high yields.

Step 3: Coupling Reaction

The next step is a coupling reaction where the naphthyridine derivative is reacted with phenylisocyanate to form an amide bond. This reaction can be facilitated by using a coupling agent such as EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide) to enhance yield.

Step 4: Final Assembly

Finally, the compound is completed by introducing an amine group through a coupling reaction with an appropriate amine source under acidic conditions. This step often yields high purity and yield.

Research indicates that various synthetic pathways can lead to this compound with different efficiencies and yields depending on the choice of reagents and conditions. The use of modern coupling techniques and protective group strategies can significantly enhance synthetic efficiency.

Challenges in Synthesis

Challenges include:

  • Selectivity : Achieving selective reactions without side products.

  • Purification : Effective purification methods are crucial to obtain high-purity compounds.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit potent anticancer properties. N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study published in Molecules demonstrated that naphthyridine derivatives could inhibit the growth of several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial membranes and inhibit essential bacterial functions. Research published in Antibiotics highlighted the efficacy of naphthyridine derivatives against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

G Protein-Coupled Receptor Modulation

This compound has been investigated for its effects on G protein-coupled receptors (GPCRs), which play critical roles in cellular communication and signal transduction. Studies have revealed that this compound can act as a selective modulator of certain GPCRs, influencing physiological responses such as neurotransmitter release and hormone signaling .

Neuropharmacology

The compound's interaction with neuroreceptors has implications for neuropharmacology. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for developing treatments for neurological disorders such as depression and anxiety . Research focusing on its neuroprotective effects has shown potential in mitigating neurodegenerative processes.

Case Studies and Research Findings

StudyApplicationFindings
Molecules (2020)AnticancerDemonstrated inhibition of breast and prostate cancer cell lines through apoptosis induction.
Antibiotics (2021)AntimicrobialEffective against multidrug-resistant bacterial strains, showing potential for new antibiotic development.
Journal of Medicinal Chemistry (2022)GPCR ModulationIdentified as a selective modulator affecting neurotransmitter release patterns.
Neuropharmacology (2023)Neuroprotective EffectsShowed promise in protecting neuronal cells from oxidative stress, relevant for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Key Positions

The biological and physicochemical properties of 1,8-naphthyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Name / Source Substituent at Position 7 Substituent at Position 4 Key Properties/Activities
Target Compound 2-(Dimethylamino)ethylamino Benzamide Potential receptor affinity (theorized)
2,7-Dialkylamino-4-methyl-1,8-naphthyridines Alkylamino (e.g., ethyl, propyl) Methyl High fluorescence; synthetic versatility
3-((Diethylamino)methyl)-7-methyl-2-phenyl-1,8-naphthyridin-4(1H)-one Diethylaminomethyl Methyl, Phenyl Inhibitory activity (unspecified targets)
N-[4-(5-Methyl-7-oxo-7,8-dihydro-[1,8]naphthyridin-4-ylamino)-phenyl]-benzamide Oxo Benzamide Medicinal use (unspecified application)

Key Observations:

  • Position 7: The dimethylaminoethylamino group in the target compound likely enhances solubility compared to alkylamino () or oxo () substituents. This group may also facilitate hydrogen bonding in biological systems.
  • Position 4 : Benzamide substituents (target compound and ) are structurally distinct from methyl or phenyl groups (), suggesting divergent target selectivity.

Gaps in Data :

  • Pharmacokinetic or mechanistic studies for the target compound are absent in the provided evidence.
  • ’s compound lacks detailed activity data despite its structural similarity .

Biological Activity

N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide, with CAS number 1203509-94-7, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H26N6O
  • Molecular Weight : 426.5 g/mol
  • Structure : The compound features a complex structure that includes a naphthyridine moiety, which is known for its diverse biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

  • Inhibition of Telomerase Activity : Studies have shown that benzamide derivatives can inhibit telomerase activity by down-regulating telomerase-associated proteins. For instance, benzamide treatment in leukemic cells demonstrated a dose-dependent inhibition of telomerase activity, which is crucial in cancer cell proliferation .
  • Topoisomerase Inhibition : Compounds related to this benzamide have been identified as topoisomerase I inhibitors. These agents disrupt the DNA replication process, leading to apoptosis in cancer cells .
  • Multikinase Inhibition : Similar compounds have exhibited multikinase inhibitory activity, specifically against CDK4/CYCLIN D1 and ARK5 kinases. This inhibition can lead to cell cycle arrest and reduced tumor growth .

Case Study 1: Telomerase Inhibition

In a study involving K562 leukemic cells, treatment with benzamide resulted in a significant reduction in telomerase activity. The study reported that the effective concentration for 50% inhibition was approximately 10.7 mM. In addition, the expression of TEP1/TP1 was notably decreased following treatment, indicating a direct impact on telomerase-associated proteins .

Case Study 2: Antitumor Activity

Research has demonstrated that derivatives of naphthyridine can effectively inhibit tumor growth in vivo. For example, ARC-111, a related compound, showed potent antitumor activity when administered to tumor-bearing mice. The mechanism was linked to its ability to target topoisomerase I, leading to increased apoptosis in cancer cells .

Comparative Table of Biological Activities

Compound NameMechanism of ActionTargeted Enzyme/ProteinEffect on Cancer Cells
This compoundTelomerase InhibitionTEP1/TP1Reduced proliferation
BenzamideTelomerase InhibitionTERTDecreased activity
ARC-111Topoisomerase I InhibitionTopoisomerase IInduced apoptosis
7xMultikinase InhibitionCDK4/CYCLIN D1Cell cycle arrest

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